4-Chloro-2-((4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl)methyl)phenol
Overview
Description
4-Chloro-2-((4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl)methyl)phenol is a synthetic organic compound with a complex structure It contains a phenol group substituted with a chloro group and a piperidinylmethyl group, which is further substituted with a tetrahydro-2H-pyran-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl)methyl)phenol typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with a phenol derivative under specific conditions to introduce the chloro and tetrahydro-2H-pyran-4-yl groups. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as lithium aluminum hydride (LiAlH4) for reduction steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and catalysts is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can introduce various functional groups.
Scientific Research Applications
4-Chloro-2-((4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl)methyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-((4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidine and tetrahydro-2H-pyran-4-yl groups can enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-((4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl)methyl)benzene
- 4-Chloro-2-((4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl)methyl)aniline
Uniqueness
4-Chloro-2-((4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl)methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenol group, combined with the chloro and tetrahydro-2H-pyran-4-yl groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-chloro-2-[[4-(oxan-4-yl)piperidin-1-yl]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c18-16-1-2-17(20)15(11-16)12-19-7-3-13(4-8-19)14-5-9-21-10-6-14/h1-2,11,13-14,20H,3-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWDBFFYONMKLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CCOCC2)CC3=C(C=CC(=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701158099 | |
Record name | 4-Chloro-2-[[4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701158099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865076-11-5 | |
Record name | 4-Chloro-2-[[4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]methyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865076-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-[[4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701158099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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